1-溴-2-乙氧基-2-甲基丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

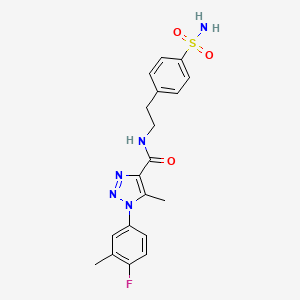

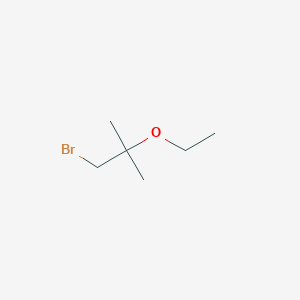

1-Bromo-2-ethoxy-2-methylpropane, also known as tert-butyl ethyl ether, is an organic compound with the chemical formula C6H14BrO. It is commonly used as a solvent in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.

科学研究应用

阿累尼乌斯参数和质子隧穿

- 反应速率研究:研究了包括 1-溴-2-苯基丙烷在内的化合物与乙醇中的乙醇钠的反应速率,为阿累尼乌斯参数提供了见解,并为碱促进消除反应中的质子隧穿提供了证据 (Shiner & Smith, 1961)。

电化学碳骨架重排

- 疏水性维生素 B12 的催化:在非水介质中,疏水性维生素 B12 催化了 2,2-双(乙氧羰基)-1-溴丙烷的受控电位电解。这项研究突出了 1-溴丙烷衍生物在催化和电化学重排中的潜在用途 (Murakami 等,1985)。

碰撞诱导解离研究

- 分子离子的分析:对与 1-溴-2-乙氧基-2-甲基丙烷相关的 3-苯基-1-溴丙烷的分子离子的研究提供了对碰撞诱导解离反应和分子离子中溴原子的迁移的见解 (Yamaoka 等,1999)。

旋转异构化研究

- 红外光谱分析:使用红外光谱对与 1-溴-2-乙氧基-2-甲基丙烷密切相关的 1-溴-2-甲基丙烷等化合物的旋转异构化进行了研究。这提供了有关液相中构象异构体及其性质的宝贵数据 (Müller 等,1981)。

简单的维生素 B12 模型配合物

- 电化学碳骨架重排中的催化:另一项研究考察了钴配合物对 2,2-双(乙氧羰基)-1-溴丙烷的电化学碳骨架重排反应的催化,证明了 1-溴-2-乙氧基-2-甲基丙烷衍生物的化学多功能性 (Murakami 等,1987)。

热力学分析

- 液相醚化:对异丁烯与伯醇(包括 2-乙氧基-2-甲基丙烷的合成)的液相醚化实验平衡进行热力学分析,突出了相关化合物的化学性质和反应效率 (Badia 等,2016)。

作用机制

Target of Action

Alkyl halides like “1-Bromo-2-ethoxy-2-methylpropane” are often used in organic chemistry as alkylating agents. They can react with a variety of nucleophiles, including water, alcohols, and amines, to form new bonds .

Mode of Action

Alkyl halides typically undergo nucleophilic substitution or elimination reactions. In a nucleophilic substitution reaction, the halogen (in this case, bromine) is replaced by a nucleophile. In an elimination reaction, the halogen and a hydrogen atom are removed to form a double bond .

Biochemical Pathways

For example, they can alkylate DNA bases, which can lead to mutations .

Result of Action

Alkyl halides can react with biological molecules and potentially cause cellular damage .

Action Environment

The reactivity and stability of “1-Bromo-2-ethoxy-2-methylpropane” can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, alkyl halides are typically more reactive in polar solvents and under basic conditions .

属性

IUPAC Name |

1-bromo-2-ethoxy-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARFJWNTENRZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2641953.png)

![propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2641955.png)

![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2641958.png)

![N-(2-furylmethyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641960.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2641966.png)